molecular formula C22H18ClF3N6 B2569080 5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 691873-02-6

5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2569080
CAS No.: 691873-02-6
M. Wt: 458.87
InChI Key: QZAFINUFNQLXGI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core with three distinct substituents:

  • 2-position: A 4-phenylpiperazino moiety, which may enhance solubility and bioavailability via hydrogen bonding and π-π interactions.
  • 7-position: A trifluoromethyl (-CF₃) group, known for its electron-withdrawing properties and metabolic stability.

This compound is structurally optimized for pharmacological applications, leveraging the triazolopyrimidine scaffold’s versatility in targeting enzymes or receptors.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF3N6/c23-16-6-4-5-15(13-16)18-14-19(22(24,25)26)32-20(27-18)28-21(29-32)31-11-9-30(10-12-31)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAFINUFNQLXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC(=NC4=N3)C5=CC(=CC=C5)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a triazolo-pyrimidine core substituted with a chlorophenyl group and a phenylpiperazine moiety. This unique arrangement contributes to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit potent anticancer effects. For instance, compounds derived from this scaffold have shown significant antiproliferative activity against various cancer cell lines.

Key Findings

  • Inhibition of Cancer Cell Proliferation : The compound was tested against several human cancer cell lines, including MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). It demonstrated IC50 values indicating significant growth inhibition:
    • MGC-803: IC50 = 3.91 μM
    • HCT-116: IC50 = 0.53 μM
    • MCF-7: IC50 = 17.83 μM .
  • Mechanism of Action : The compound acts primarily through the inhibition of the ERK signaling pathway. This results in decreased phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. Additionally, it induces apoptosis and G2/M phase arrest in cancer cells .

Table of Biological Activities

Activity TypeCell Lines TestedIC50 Values (μM)Mechanism of Action
AntiproliferativeMGC-8033.91ERK pathway inhibition
AntiproliferativeHCT-1160.53ERK pathway inhibition
AntiproliferativeMCF-717.83ERK pathway inhibition

Case Studies

  • Study on Apoptosis Induction : A study evaluated the effects of the compound on MGC-803 cells, revealing that it promotes apoptosis through the regulation of apoptosis-related proteins such as Bcl-2 and Bax. The study highlighted the compound's potential as an effective anticancer agent by inducing programmed cell death .
  • Cell Cycle Analysis : Another investigation focused on the cell cycle distribution in treated cells. Results indicated that treatment with the compound led to a significant increase in the G2/M phase population, suggesting that it effectively halts cell cycle progression in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analysis

Triazolopyrimidines are explored for diverse biological activities, including antimalarial, antitumor, and anti-tubercular effects. Below is a comparative analysis of key analogs:

Compound Name 5-Substituent 2-Substituent 7-Substituent Key Activity/Properties Reference
Target Compound 3-Chlorophenyl 4-Phenylpiperazino Trifluoromethyl Potential antitumor/anti-TB activity* N/A
93 () 3-Chlorophenyl Methylaminoethyl Methyl Not specified
5h () 4-Fluorophenyl - Chlorine Anti-tubercular candidate
5j () 4-Trifluoromethylphenyl - Chlorine Anti-tubercular candidate
17 () 4-Fluoro-3-(trifluoromethylphenyl) Propylthio-furyl Trifluoromethyl Antitumor (in vitro screening)
6a–d () Varied aryl groups Benzylamino derivatives Trimethoxyphenyl Tubulin inhibition (antitumor)

Key Observations :

Substituent Impact on Activity: The 7-trifluoromethyl group in the target compound differentiates it from chlorine-substituted analogs (e.g., 5h, 5j), which are associated with anti-tubercular activity . 4-Phenylpiperazino at position 2 is unique compared to methylaminoethyl (compound 93) or benzylamino (compound 6a–d) groups. Piperazine derivatives are known to improve CNS penetration and solubility .

Synthetic Yields :

  • Analogs with bulkier substituents (e.g., compound 95 in ) show lower yields (11%), suggesting synthetic challenges for complex derivatives . The target compound’s synthesis may require optimization using green solvents or catalysts, as described in .

Biological Performance: Trifluoromethyl-substituted triazolopyrimidines (e.g., compound 17) demonstrated antitumor activity in preliminary screens, though poor antimalarial efficacy was noted in earlier studies .

Activity Data Table
Compound Name IC₅₀ (nM) Target/Model Notes
Target Compound Pending N/A Hypothesized for PfDHODH inhibition
6a () 120 Tubulin polymerization Antiproliferative (MCF-7 cells)
5h () 1.2 μM M. tuberculosis H37Rv MIC = 3.12 μg/mL
17 () 0.8 μM HepG2 (liver cancer) Apoptosis induction

Q & A

Q. What are the common synthetic routes for preparing 5-(3-chlorophenyl)-2-(4-phenylpiperazino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine?

The synthesis typically involves multi-step reactions starting with a triazole-pyrimidine core. A standard protocol includes:

Condensation : Reacting 3,5-diamino-1,2,4-triazole with substituted aryl aldehydes (e.g., 3-chlorobenzaldehyde) under acidic conditions to form the triazolo-pyrimidine scaffold .

Functionalization : Introducing the 4-phenylpiperazino group via nucleophilic substitution or coupling reactions.

Trifluoromethylation : Incorporating the trifluoromethyl group using reagents like trifluoromethyl iodide or copper-mediated methods .
Key Considerations : Solvent choice (e.g., ethanol/water mixtures) and catalysts (e.g., 4,4’-trimethylenedipiperidine) significantly impact yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity .
  • X-ray Crystallography : Resolves crystal packing, dihedral angles (e.g., 83.94° between triazole and phenyl planes), and hydrogen bonding networks .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) assesses stability, with some derivatives showing decomposition above 250°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent Systems : Green solvents (water/ethanol, 1:1 v/v) reduce toxicity while maintaining efficiency .
  • Temperature Control : Reactions at 65–80°C balance kinetics and thermal degradation risks .
  • Catalyst Design : Non-toxic, recyclable additives like 4,4’-trimethylenedipiperidine enhance regioselectivity and reduce side products .
  • pH Adjustment : Acidic conditions (HCl) facilitate cyclization steps in triazole formation .

Q. What structural features influence biological activity, and how can SAR studies be designed?

  • Substituent Effects :

    Substituent Impact on Activity Reference
    Trifluoromethyl (-CF₃)Enhances lipophilicity and antitumor activity
    3-ChlorophenylImproves binding to hydrophobic enzyme pockets
    4-PhenylpiperazinoModulates CNS receptor affinity (e.g., benzodiazepine receptors)
  • Methodology :

    • Molecular Docking : Screen against targets (e.g., KDR kinase) using AutoDock or Schrödinger .
    • In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) .

Q. How can contradictions in solubility and bioactivity data be resolved?

  • Solubility Challenges : The trifluoromethyl group increases lipophilicity, reducing aqueous solubility. Use logP measurements and co-solvents (e.g., DMSO/PBS mixtures) for in vitro studies .
  • Bioactivity Discrepancies : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Computational Modeling : Molecular dynamics simulations predict solvation effects and membrane permeability .

Q. What strategies are effective for analyzing conformational flexibility in crystallography studies?

  • Cremer & Pople Parameters : Quantify ring puckering (e.g., envelope vs. planar conformations in dihydropyrimidine rings) .
  • Hydrogen Bonding Networks : Identify stabilizing interactions (e.g., N–H⋯N bonds) using Mercury software .
  • Temperature-Dependent Studies : Resolve thermal motion artifacts by collecting data at 100–293 K .

Q. How does this compound compare to structurally similar triazolo-pyrimidines in pharmacological profiles?

Compound Key Features Biological Activity Reference
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amineMethyl group at C5Anticancer (IC₅₀ = 12 µM)
4-Fluorophenyl derivativesEnhanced enzyme inhibition (e.g., COX-2)IC₅₀ = 0.8 µM
7-(3-Chlorophenyl) analogsImproved CNS penetrationKDR kinase inhibition

Methodological Challenges & Solutions

Q. What safety protocols are recommended for handling intermediates with high toxicity?

  • Alternatives to Piperidine : Use 4,4’-trimethylenedipiperidine (TMDP), a non-flammable, low-toxicity base .
  • Waste Management : Neutralize acidic byproducts before disposal .
  • Personal Protective Equipment (PPE) : Fume hoods, nitrile gloves, and eye protection are mandatory .

Q. How can researchers ensure reproducibility in multi-step syntheses?

  • Standardized Solvent Systems : Precisely control ethanol/water ratios (1:1 v/v) .
  • Catalyst Recycling : Recover TMDP via distillation (≥95% recovery rate) .
  • Documentation : Report ALL parameters (e.g., reflux time, cooling rates) to mitigate batch variability .

Q. What computational tools are recommended for predicting biological targets?

  • Molecular Docking : AutoDock Vina or Glide for binding pose prediction .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction sites .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Data Interpretation & Validation

Q. How can conflicting bioactivity data from different assays be reconciled?

  • Dose-Response Curves : Compare IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific interactions .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) .

Q. What are the best practices for validating crystal structure data?

  • R-Factor Thresholds : Acceptable R values ≤ 0.05 for high-resolution structures .
  • Twinned Crystals : Reject datasets with >5% twinning using PLATON .
  • Deposition : Submit to Cambridge Structural Database (CSD) for peer validation .

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